molecular formula C12H14ClN3O B11926579 2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide

2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide

Cat. No.: B11926579
M. Wt: 251.71 g/mol
InChI Key: HDQPZMPHTRRNKZ-UHFFFAOYSA-N
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Description

2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide is a chloro-substituted indole derivative offered for research purposes. This compound features a molecular formula of C12H14ClN3O and is part of a class of organic compounds known for a broad spectrum of pharmacological activities . The core structure of this chemical is the indole scaffold, a privileged structure in drug discovery that is present in many natural products and FDA-approved pharmaceuticals . The molecule is characterized by a 5-chloro-1H-indole group linked to an amino acetamide chain, a functional group that is frequently explored in the synthesis of compounds with diverse biological activities . The indole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives demonstrating antibacterial, anti-inflammatory, antiviral, and antitumor properties . The presence of the acetamide group and the primary amine in its structure enhances its potential as a versatile building block or intermediate for the synthesis of more complex molecules, such as chalcone, indole, and quinoline derivatives . This makes it a valuable compound for researchers working in hit-to-lead optimization and the development of novel bioactive agents. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C12H14ClN3O

Molecular Weight

251.71 g/mol

IUPAC Name

2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide

InChI

InChI=1S/C12H14ClN3O/c13-9-1-2-11-10(5-9)8(7-16-11)3-4-15-12(17)6-14/h1-2,5,7,16H,3-4,6,14H2,(H,15,17)

InChI Key

HDQPZMPHTRRNKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CN2)CCNC(=O)CN

Origin of Product

United States

Preparation Methods

Direct Amide Coupling Using Protected Amino Acids

A widely employed strategy involves coupling 5-chlorotryptamine with a protected 2-aminoacetic acid derivative. The process typically follows these steps:

  • Protection of Glycine : Boc-glycine (tert-butoxycarbonyl-glycine) serves as the protected amino acid precursor to prevent unwanted side reactions.

  • Activation and Coupling : The carboxylic acid group of Boc-glycine is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF). 5-Chlorotryptamine is then introduced, facilitating amide bond formation at room temperature over 12–18 hours.

  • Deprotection : The Boc group is removed via trifluoroacetic acid (TFA) in DCM, yielding the free 2-aminoacetamide product.

Key Reaction Conditions :

  • Solvent: DCM or DMF

  • Temperature: 25°C

  • Yield: 70–85% (after purification by column chromatography).

Chloroacetamide Intermediate Followed by Amination

This two-step approach leverages nucleophilic substitution to introduce the amino group:

  • Formation of Chloroacetamide : 5-Chlorotryptamine reacts with chloroacetyl chloride in the presence of triethylamine (TEA) as a base, producing N-[2-(5-chloro-1H-indol-3-yl)ethyl]chloroacetamide.

  • Amination : The chloroacetamide intermediate undergoes nucleophilic substitution with aqueous ammonia or sodium azide. For ammonia, reactions proceed in a sealed tube at 80°C for 24 hours. Alternatively, sodium azide in DMF at 100°C forms the azide intermediate, which is reduced to the primary amine using hydrogen gas and palladium on carbon.

Key Reaction Conditions :

  • Solvent: DCM (Step 1); DMF/water (Step 2)

  • Temperature: 0–25°C (Step 1); 80–100°C (Step 2)

  • Yield: 60–75% (over two steps).

Reductive Amination of Keto Intermediates

While less common, reductive amination offers an alternative pathway:

  • Oxidation of Ethylamine Side Chain : The ethyl group of 5-chlorotryptamine is oxidized to a ketone using pyridinium chlorochromate (PCC) in DCM.

  • Condensation with Glycinamide : The resulting ketone reacts with glycinamide in the presence of sodium cyanoborohydride (NaBH3CN) at pH 7, forming the imine intermediate, which is reduced to the desired amine.

Key Reaction Conditions :

  • Solvent: Methanol/water

  • Temperature: 25°C

  • Yield: 50–65% (due to competing side reactions).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) enhance reaction rates in amide couplings but complicate purification.

  • Low temperatures (0–5°C) minimize epimerization during activation steps, while higher temperatures (80–100°C) accelerate nucleophilic substitutions.

Catalytic and Stoichiometric Considerations

  • Coupling Agents : EDCI/HOBt outperforms carbodiimides like DCC in minimizing racemization.

  • Base Selection : TEA is preferred over pyridine for chloroacetyl chloride reactions due to reduced side product formation.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : The 2-amino group appears as a broad singlet at δ 1.8–2.1 ppm, while the indole NH proton resonates at δ 10.2–10.5 ppm.

  • IR Spectroscopy : Stretching frequencies at 1650–1680 cm⁻¹ (amide C=O) and 3300–3500 cm⁻¹ (N-H) confirm amide bond formation.

Mass Spectrometry

  • ESI-MS : Molecular ion peak at m/z 266.1 [M+H]⁺ aligns with the molecular formula C₁₂H₁₅ClN₃O.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

  • EDCI/HOBt Coupling : High reagent costs (~$500/mol) limit scalability.

  • Chloroacetyl Chloride Route : Economical for bulk synthesis but requires hazardous azide intermediates.

Purification Strategies

  • Column Chromatography : Preferred for lab-scale purity (>95%) but replaced by recrystallization (ethanol/water) in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

1. Modulation of Cell Signaling Pathways

Research indicates that 2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide can modulate various cell signaling pathways. This modulation is significant in therapeutic contexts, especially concerning diseases where cell signaling plays a crucial role, such as cancer and neurological disorders.

2. Antibacterial Properties

The compound has shown promising antibacterial activity against several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli. Its effectiveness is comparable to standard antibiotics, making it a potential candidate for developing new antibacterial agents .

Applications in Medicinal Chemistry

1. Anticancer Research

Studies have highlighted the anticancer potential of 2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide. It has been observed to induce apoptosis in cancer cell lines by influencing specific molecular pathways related to cell growth and survival. The compound's unique structure allows it to interact effectively with targets involved in tumor progression .

2. Neuroprotective Effects

There is emerging evidence suggesting that this compound may possess neuroprotective properties. It could potentially be used in treating neurodegenerative diseases by protecting neuronal cells from apoptosis and oxidative stress.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide, a comparative analysis with structurally similar compounds has been conducted:

Compound NameStructural FeaturesUnique Aspects
N-[2-(2-Iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamideIodine substitution on indolePotentially different biological activity
2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamideChloro substitution on indoleLess complex due to absence of amino group
5-Methoxy-N-[2-(1H-indol-3-yl)ethyl]acetamideMethoxy group on indoleVariation in electronic properties affecting reactivity

The chlorine substitution at the indole position in 2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide may enhance its biological activity compared to other similar compounds.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study evaluating various derivatives for antimicrobial activity, 2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide demonstrated a minimum inhibitory concentration (MIC) comparable to current antibiotic standards against resistant strains of bacteria .

Case Study 2: Cancer Cell Line Studies

Another research effort focused on the compound's effects on human leukemia cell lines, where it exhibited significant cytotoxicity with IC50 values ranging from 7 to 20 µM. This suggests its potential as a lead compound for further development in anticancer therapies .

Mechanism of Action

The mechanism of action of 2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or activate specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues with Chlorine Substitutions

2-(6-Chloro-1H-indol-1-yl)-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide
  • Molecular Formula : C₂₀H₁₇Cl₂N₃O
  • Molecular Weight : 386.276 g/mol
  • Key Differences: Contains two indole rings: one substituted at position 6 with chlorine and another at position 4. Higher molecular weight and lipophilicity compared to the target compound. Potential for dual receptor interactions due to the bivalent indole structure.
  • Implications : Enhanced binding affinity to indole-recognizing receptors but reduced solubility in aqueous media .
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]acetamide
  • Molecular Formula : C₁₂H₁₃ClN₂O
  • Molecular Weight : 236.70 g/mol
  • Key Differences: Lacks the amino group on the acetamide side chain. Simpler structure with lower polarity.
  • Implications: Reduced hydrogen-bonding capacity may decrease receptor specificity compared to the amino-substituted analogue .

Analogues with Functional Group Modifications

N-[2-(5-Methoxy-2-methyl-1H-indol-3-yl)ethyl]acetamide
  • Molecular Formula : C₁₄H₁₈N₂O₂
  • Molecular Weight : 246.31 g/mol
  • Key Differences :
    • Methoxy (-OCH₃) and methyl (-CH₃) groups at positions 5 and 2 of the indole ring.
  • Implications :
    • Methoxy group increases lipophilicity and metabolic stability.
    • Methyl group may sterically hinder interactions with flat receptor binding sites .
2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide
  • Molecular Formula : C₁₃H₉ClN₂O₃
  • Molecular Weight : 276.68 g/mol
  • Key Differences :
    • Dioxo group on the indole ring introduces additional hydrogen-bond acceptors.
    • Propargyl (-C≡CH) group on the acetamide side chain.
  • Implications :
    • Enhanced solubility due to polar dioxo group.
    • Propargyl moiety may confer reactivity in click chemistry applications .

Bioactive Analogues: Melatonin and Derivatives

Melatonin (N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide)
  • Molecular Formula : C₁₃H₁₆N₂O₂
  • Molecular Weight : 232.31 g/mol
  • Key Differences: Methoxy group at position 5 instead of chlorine. Lack of amino substitution on the acetamide group.
  • Implications :
    • Methoxy group is critical for melatonin’s circadian rhythm regulation.
    • Chlorine substitution in the target compound may shift receptor selectivity toward serotoninergic pathways .
2-Amino-N-[2-(5-Fluoro-1H-indol-3-yl)ethyl]acetamide Hydrochloride
  • Molecular Formula : C₁₂H₁₅ClFN₃O
  • Molecular Weight : 271.72 g/mol
  • Key Differences :
    • Fluorine substitution at position 5 instead of chlorine.
  • Implications :
    • Fluorine’s electronegativity may enhance binding affinity but reduce metabolic stability compared to chlorine .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₂H₁₅Cl₂N₃O 288.18 5-Cl, NH₂ on acetamide High polarity, receptor specificity
2-(6-Cl-indol-1-yl)-N-[2-(5-Cl-indol-3-yl)ethyl]acetamide C₂₀H₁₇Cl₂N₃O 386.28 5-Cl, 6-Cl, two indoles Bivalent structure, lipophilic
Melatonin C₁₃H₁₆N₂O₂ 232.31 5-OCH₃ Circadian rhythm regulation
N-[2-(5-Cl-indol-3-yl)ethyl]acetamide C₁₂H₁₃ClN₂O 236.70 5-Cl Low hydrogen-bonding capacity
2-(5-Cl-2,3-dioxo-indol-1-yl)-N-propargylacetamide C₁₃H₉ClN₂O₃ 276.68 5-Cl, dioxo, propargyl High solubility, click chemistry utility

Research Findings and Implications

  • Chlorine vs.
  • Amino Group in Acetamide: The amino substitution in the target compound introduces additional hydrogen-bond donors, improving interactions with polar receptor sites compared to simpler acetamide derivatives .
  • Structural Complexity : Bivalent indole structures (e.g., ) show promise in multitarget therapies but face challenges in pharmacokinetics due to increased molecular weight .

Biological Activity

2-Amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide is a synthetic compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • Indole Moiety : A bicyclic structure containing nitrogen that is often associated with various biological activities.
  • Chloro Substitution : The presence of a chlorine atom at the 5-position of the indole ring, which may enhance its biological interactions.
  • Acetamide Group : An amino group attached to an acetamide, contributing to its solubility and interaction with biological targets.

Molecular Formula : C₁₂H₁₅ClN₂O
Molecular Weight : Approximately 240.7 g/mol

Antitumor Activity

Research indicates that 2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:

  • Colon Carcinoma (HT29)
  • Prostate Carcinoma (PC3)
  • Lung Carcinoma (H460M)

In these studies, the compound was tested using the MTT assay to determine cytotoxicity. Results showed IC₅₀ values ranging from 7 to 20 µM, indicating potent activity against these cancer types .

The biological activity of this compound is believed to involve modulation of cell signaling pathways. It may interact with specific enzymes or receptors that play critical roles in tumor growth and proliferation. The chloro substitution on the indole ring enhances its binding affinity to these targets, potentially leading to effective inhibition of cancer cell growth.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesUnique Aspects
N-[2-(2-Iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamideIodine substitution on indolePotentially different biological activity
2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamideChloro substitution on indoleLess complex due to absence of amino group
5-Methoxy-N-[2-(1H-indol-3-yl)ethyl]acetamideMethoxy group on indoleVariation in electronic properties affecting reactivity

The specific chlorine substitution at the indole position in 2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide likely enhances its biological activity compared to other similar compounds .

Study on Anticancer Efficacy

A study conducted on various human tumor cell lines evaluated the anticancer efficacy of 2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide. The results indicated:

  • Cell Viability Reduction : Significant reduction in cell viability was observed across multiple cancer types.
  • Apoptosis Induction : The compound was found to induce apoptosis in treated cells, as evidenced by morphological changes and biochemical markers.

This study highlights the potential of this compound as a lead candidate for developing new anticancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies suggest that 2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide may possess antimicrobial activity. Testing against various bacterial strains showed promising results, warranting further investigation into its potential as an antibacterial agent .

Q & A

Q. What are the standard synthetic routes for 2-amino-N-[2-(5-chloro-1H-indol-3-yl)ethyl]acetamide?

The synthesis typically involves coupling indole derivatives with acetamide precursors. Key steps include:

  • Starting materials : 5-Chloroindole derivatives and amino-acetamide intermediates.
  • Reaction conditions : Refluxing in triethylamine or N-methylmorpholine with coupling agents (e.g., 4-nitrophenyl chloroformate) under inert atmospheres .
  • Purification : Silica gel chromatography using solvent mixtures like methylene chloride/methanol (95:5) to isolate the product .
  • Monitoring : Thin-layer chromatography (TLC) to track reaction progress .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the indole core, ethyl bridge, and acetamide substituents .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., NH stretching in acetamide, C=O vibrations) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtained) .

Q. How can common impurities be detected and mitigated during synthesis?

  • Detection : HPLC or GC-MS to identify byproducts (e.g., unreacted starting materials, chlorinated intermediates) .
  • Mitigation : Optimize reaction time/temperature and employ recrystallization or column chromatography for purification .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Parameter tuning : Systematically vary temperature (e.g., 60–100°C), solvent polarity, and stoichiometry of reagents .
  • Catalyst screening : Test palladium or copper catalysts for coupling efficiency .
  • Design of Experiments (DoE) : Use statistical models to identify critical factors affecting yield .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular docking : Simulate binding to receptors (e.g., serotonin transporters, kinases) using software like AutoDock .
  • DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity .
  • Pharmacophore modeling : Map structural features essential for activity (e.g., indole NH for hydrogen bonding) .

Q. How can contradictions in reported biological activity data be resolved?

  • Assay validation : Replicate studies using standardized protocols (e.g., consistent cell lines, IC₅₀ measurements) .
  • Purity verification : Use HPLC to rule out impurity-driven effects .
  • Orthogonal assays : Compare results across multiple models (e.g., in vitro enzymatic vs. cell-based assays) .

Q. What strategies enhance the compound’s metabolic stability for therapeutic applications?

  • Structural analogs : Synthesize derivatives with methyl or fluorine substitutions to block oxidative metabolism .
  • Prodrug design : Modify the acetamide group to improve bioavailability .
  • In vitro ADME assays : Test liver microsome stability and cytochrome P450 interactions .

Methodological Notes

  • Data interpretation : Cross-reference NMR/IR peaks with literature values for indole and acetamide moieties .
  • Contradictory evidence : Address variations in bioactivity by standardizing assay conditions and ensuring batch-to-batch consistency .
  • Advanced purification : Consider preparative HPLC for high-purity batches required for in vivo studies .

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